molecular formula C14H17FN2O2 B6754244 (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone

Cat. No.: B6754244
M. Wt: 264.29 g/mol
InChI Key: IWQZPIPXWGIPAV-UHFFFAOYSA-N
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Description

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a quinoxaline core substituted with a fluoro and methyl group, and an oxolane ring attached to a methanone group

Properties

IUPAC Name

(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-16-6-7-17(14(18)13-3-2-8-19-13)11-5-4-10(15)9-12(11)16/h4-5,9,13H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQZPIPXWGIPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the fluoro and methyl substituents. The oxolane ring is then attached via a nucleophilic substitution reaction, and the final step involves the formation of the methanone group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoxalines.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where quinoxaline derivatives have shown efficacy.

Industry

Industrially, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone, used in various chemical and biological applications.

    Fluoroquinolones: A class of antibiotics that share the fluoroquinoxaline core structure, known for their antibacterial properties.

    Oxolane Derivatives: Compounds containing the oxolane ring, used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

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